molecular formula C9H7BrF2O B2925201 2-Bromo-1-(2,4-difluorophenyl)propan-1-one CAS No. 135206-83-6

2-Bromo-1-(2,4-difluorophenyl)propan-1-one

Cat. No. B2925201
CAS RN: 135206-83-6
M. Wt: 249.055
InChI Key: GOLMFRUVGNQYAV-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,4-difluorophenyl)propan-1-one” is a chemical compound with the CAS Number: 135206-83-6 . It has a molecular weight of 249.05 . The IUPAC name for this compound is 2-bromo-1-(2,4-difluorophenyl)-1-propanone .


Molecular Structure Analysis

The molecular formula of “2-Bromo-1-(2,4-difluorophenyl)propan-1-one” is C9H7BrF2O . The InChI code for this compound is 1S/C9H7BrF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 .

  • Molecular Weight: 249.05
  • Molecular Formula: C9H7BrF2O
  • Melting Point: 48.85° C (Predicted)
  • Boiling Point: 255.8° C at 760 mmHg (Predicted)
  • Density: 1.6 g/cm3 (Predicted)
  • Refractive Index: n20D 1.52 (Predicted)

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(2,4-difluorophenyl)propan-1-one: is a valuable building block in organic synthesis. It can be used to construct a wide range of complex molecules due to its reactive bromo and keto groups. For instance, it can participate in Suzuki coupling reactions to form biaryl compounds, which are prevalent structures in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceutical agents . Its structure is particularly useful for creating molecules that have potential activity against a range of diseases, including cancer and infectious diseases, due to the presence of the difluorophenyl group, which can improve the metabolic stability of the drugs .

Material Science

The bromo and difluorophenyl groups of 2-Bromo-1-(2,4-difluorophenyl)propan-1-one make it an interesting candidate for the development of new materials. It can be used to synthesize polymers or small molecule organic semiconductors , which have applications in electronics and photonics .

Catalysis

This compound can also be used in catalysis research. The bromine atom can be replaced by other functional groups in the presence of a catalyst, allowing for the creation of a variety of catalytically active complexes . These complexes can be applied in various catalytic processes, including oxidation and reduction reactions .

Agrochemical Research

In agrochemical research, 2-Bromo-1-(2,4-difluorophenyl)propan-1-one can be utilized to develop new pesticides and herbicides . The difluorophenyl moiety is particularly useful in this field as it can contribute to the selectivity and potency of the agrochemicals .

Fluorine Chemistry

Given the presence of fluorine atoms, this compound is significant in fluorine chemistry. It can be used to study the effects of fluorination on the physical and chemical properties of organic molecules, which is valuable for designing compounds with enhanced stability and reactivity .

Analytical Chemistry

In analytical chemistry, 2-Bromo-1-(2,4-difluorophenyl)propan-1-one can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the identification and quantification of similar compounds in complex mixtures .

Environmental Chemistry

Lastly, the study of 2-Bromo-1-(2,4-difluorophenyl)propan-1-one in environmental chemistry can provide insights into the degradation pathways and persistence of brominated organic compounds in the environment. This is crucial for assessing the environmental impact and designing more eco-friendly chemicals .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-bromo-1-(2,4-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLMFRUVGNQYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-difluorophenyl)propan-1-one

CAS RN

135206-83-6
Record name 2-bromo-1-(2,4-difluorophenyl)propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In methylene chloride (300 ml) was dissolved 2',4'-difluoropropiophenone (55 g), to which was added bromine (50 g) dropwise, while stirring, during 30 minutes. The mixture was stirred for 30 minutes at room temperature. To the reaction mixture was added water (200 ml), and the methylene chloride layer was washed three times, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to leave 2-bromo-2',4'-difluoropropiophenone (77 g) as a pale yellow oily product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of m-difluorobenzene (75 ml) and anhydrous aluminium chloride (115 g) was added dropwise, while stirring, 2-bromopropionyl chloride (100 g) during 50 minutes. The mixture was stirred for 2 hours on an oil bath at 50°-55° C. The reaction mixture was cooled, to which was added methylene chloride (500 ml). The resultant solution was added, in limited amounts, to ice-water (1.5 l) while stirring. The methylene chloride layer was separated, and the aqueous layer was subjected to extraction twice with methylene chloride (100 ml). The methylene chloride layers were combined and washed with water (500 ml), which was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to leave 2-bromo-2',4'-difluoropropiophenone (142.5 g) as a pale yellow oily product. 1H-NMR (CDCl3) δ: 1.90(3H), 5.25(1H), 6.85~7.06(2H), 7.93~8.05(1H)
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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